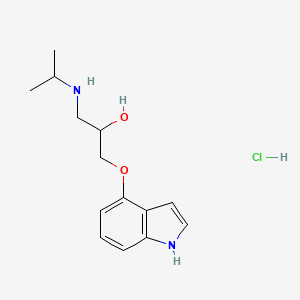
Methyl3-methoxypropanimidatehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl3-methoxypropanimidatehydrochloride is an organic compound with the molecular formula C4H10ClN2O. It is commonly used in organic synthesis and various chemical reactions due to its unique properties. This compound is often utilized as a reagent in the preparation of other chemical substances and has applications in both research and industrial settings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl3-methoxypropanimidatehydrochloride typically involves the reaction of methyl 3-methoxypropionate with an appropriate amine under acidic conditions. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The process can be summarized as follows:
- Methyl 3-methoxypropionate is reacted with an amine (e.g., methylamine) in the presence of hydrochloric acid.
- The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the imidate hydrochloride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: Methyl3-methoxypropanimidatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to amine or other reduced forms.
Substitution: The imidate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
科学研究应用
Methyl3-methoxypropanimidatehydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in biochemical studies to modify proteins and other biomolecules.
Medicine: Investigated for potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of Methyl3-methoxypropanimidatehydrochloride involves its ability to react with nucleophiles, such as amines and alcohols, to form imidate derivatives. These reactions are facilitated by the presence of the hydrochloride group, which enhances the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
相似化合物的比较
- Methyl 2-methylpropionimidate hydrochloride
- Methyl 3-methoxypropionate
- 3-Methoxypropanimidamide hydrochloride
Comparison: Methyl3-methoxypropanimidatehydrochloride is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. For example, Methyl 2-methylpropionimidate hydrochloride has a different substitution pattern, which affects its reactivity and applications.
属性
CAS 编号 |
61737-87-9 |
|---|---|
分子式 |
C5H12ClNO2 |
分子量 |
153.61 g/mol |
IUPAC 名称 |
methyl 3-methoxypropanimidate;hydrochloride |
InChI |
InChI=1S/C5H11NO2.ClH/c1-7-4-3-5(6)8-2;/h6H,3-4H2,1-2H3;1H |
InChI 键 |
KURHUZOQMZQFMU-UHFFFAOYSA-N |
规范 SMILES |
COCCC(=N)OC.Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-5-nitro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B8754650.png)










![Spiro[furo[2,3-g]-1,4-benzodioxin-8(7H),3'-[3H]indol]-2'(1'H)-one, 2,3-dihydro](/img/structure/B8754738.png)
